3-Thiazolidineacetamide, N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-
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Overview
Description
3-Thiazolidineacetamide, N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]- is a synthetic organic compound that belongs to the class of thiazolidines. This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features two 4-chlorophenyl groups attached to the imino and acetamide functionalities. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiazolidineacetamide, N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]- typically involves the reaction of 4-chloroaniline with thiazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product. After the reaction is complete, the product is isolated by filtration, washed with a suitable solvent, and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 3-Thiazolidineacetamide, N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]- can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance the efficiency and reproducibility of the synthesis. The use of high-purity starting materials and advanced purification techniques, such as chromatography, can further improve the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Thiazolidineacetamide, N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction of the compound can lead to the formation of thiazolidine derivatives with different substituents on the nitrogen atom.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. The reactions are typically carried out in solvents such as dichloromethane or acetonitrile at room temperature or under mild heating.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used. These reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions. The reactions are usually conducted in polar solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives with different nitrogen substituents.
Substitution: Various substituted derivatives with different functional groups replacing the chlorophenyl groups.
Scientific Research Applications
3-Thiazolidineacetamide, N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Thiazolidineacetamide, N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological context and the concentration of the compound used.
Comparison with Similar Compounds
Similar Compounds
4-Chloroacetanilide: A related compound with similar structural features but lacking the thiazolidine ring.
Thiazolidine-2,4-dione: A precursor used in the synthesis of the target compound, with a similar thiazolidine ring structure.
N-(4-chlorophenyl)acetamide: Another related compound with similar functional groups but different overall structure.
Uniqueness
3-Thiazolidineacetamide, N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]- is unique due to the presence of both the thiazolidine ring and the 4-chlorophenyl groups. This combination of structural features imparts specific chemical and biological properties that are not observed in the similar compounds listed above. The compound’s ability to undergo various chemical reactions and its potential biological activities make it a valuable target for further research and development.
Properties
CAS No. |
828914-13-2 |
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Molecular Formula |
C17H15Cl2N3OS |
Molecular Weight |
380.3 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[2-(4-chlorophenyl)imino-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C17H15Cl2N3OS/c18-12-1-5-14(6-2-12)20-16(23)11-22-9-10-24-17(22)21-15-7-3-13(19)4-8-15/h1-8H,9-11H2,(H,20,23) |
InChI Key |
XPHPJNPXZHXUOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=NC2=CC=C(C=C2)Cl)N1CC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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